tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate

BCP bioisostere metabolic stability amide hydrolysis

This 1,3-difunctionalised BCP building block uniquely combines a Boc-protected bridgehead amine with a hydroxyamidine side-chain, offering bidentate metal-chelating (e.g., IDO1 heme iron) and serine-trapping pharmacophores absent in standard BCP-amine or BCP-carboxylate alternatives. The strained BCP core delivers superior metabolic stability vs phenyl-based analogs, while orthogonal Boc deprotection enables seamless Fmoc-SPPS or Boc-SPPS diversification. Choose this compound for unmatched combined physicochemical and pharmacophoric properties in fragment screening or lead optimization. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC QC data.

Molecular Formula C11H19N3O3
Molecular Weight 241.291
CAS No. 2225181-86-0
Cat. No. B2951391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate
CAS2225181-86-0
Molecular FormulaC11H19N3O3
Molecular Weight241.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C(=NO)N
InChIInChI=1S/C11H19N3O3/c1-9(2,3)17-8(15)13-11-4-10(5-11,6-11)7(12)14-16/h16H,4-6H2,1-3H3,(H2,12,14)(H,13,15)
InChIKeyVEVCBIUEAFIONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[3-(N′-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS 2225181-86-0) – A BCP‑Hydroxyamidine Building Block for Medicinal Chemistry Procurement


tert‑Butyl N‑[3‑(N′‑hydroxycarbamimidoyl)bicyclo[1.1.1]pentan‑1‑yl]carbamate (CAS 2225181‑86‑0) is a 1,3‑difunctionalised bicyclo[1.1.1]pentane (BCP) building block that combines a Boc‑protected bridgehead amine with a hydroxyamidine (N′‑hydroxycarbamimidoyl) side‑chain . The compound is supplied with a standard purity of ≥95 % and is accompanied by batch‑specific QC data (NMR, HPLC, GC) . Its molecular formula is C₁₁H₁₉N₃O₃ and the molecular weight is 241.29 g mol⁻¹ . The rigid, strained BCP core imparts metabolic stability and three‑dimensional character, while the hydroxyamidine moiety provides a bidentate metal‑chelating or serine‑trapping pharmacophore that is absent in simpler BCP‑amine, BCP‑alcohol, or BCP‑carboxylate building blocks.

Why In‑Class BCP or Hydroxyamidine Building Blocks Cannot Replace tert‑Butyl N‑[3‑(N′‑hydroxycarbamimidoyl)bicyclo[1.1.1]pentan‑1‑yl]carbamate in Critical Synthetic Sequences


The BCP scaffold is now established as a non‑classical bioisostere for para‑substituted phenyl rings, offering improved metabolic stability and aqueous solubility [1]. However, simply choosing any BCP building block ignores the specific pharmacophoric advantage of the hydroxyamidine group: it is a validated bidentate ligand for metalloenzyme active sites (e.g., IDO1 heme iron, 11β‑HSD1) and can serve as a reversible serine‑trap [2]. Building blocks that replace the hydroxyamidine with a carboxylic acid, alcohol, or primary amine forfeit this metal‑coordinating capability. Conversely, acyclic or phenyl‑based hydroxyamidine analogs lack the metabolic stability and three‑dimensional character conferred by the BCP core, which can lead to rapid amide hydrolysis in vivo as documented for phenyl‑containing IDO1 inhibitors [1]. Therefore, neither a generic BCP building block nor a non‑BCP hydroxyamidine can reproduce the combined physicochemical and pharmacophoric properties of this compound.

Quantitative Differentiation Evidence for tert‑Butyl N‑[3‑(N′‑hydroxycarbamimidoyl)bicyclo[1.1.1]pentan‑1‑yl]carbamate Against Closest Analogs


BCP Core Ameliorates Amide Hydrolysis Relative to Phenyl Analog – Class‑Level Pharmacokinetic Differentiation

In a direct medicinal chemistry campaign at Merck, replacement of a central phenyl ring with a BCP core in an IDO1 heme‑displacing inhibitor (Compound 1 → Compound 2) completely solved an extensive amide hydrolysis liability that had compromised the pharmacokinetic profile [1]. For building‑block procurement, this demonstrates that BCP‑based intermediates such as the target compound carry an intrinsic metabolic stability advantage over phenyl‑containing analogs (e.g., tert‑butyl 4‑(N‑hydroxycarbamimidoyl)benzylcarbamate, CAS 220648‑78‑2).

BCP bioisostere metabolic stability amide hydrolysis

Hydroxyamidine Group Enables Metal‑Chelating Pharmacophore Absent in Amine, Alcohol, or Carboxylate BCP Building Blocks

The N′‑hydroxycarbamimidoyl moiety is a well‑characterised bidentate ligand for metalloenzyme active sites. In IDO1, hydroxyamidine‑based inhibitors coordinate the heme iron with IC₅₀ values as low as 19 nM (HeLa assay) [1]. BCP building blocks lacking this functional group (e.g., tert‑butyl (3‑aminobicyclo[1.1.1]pentan‑1‑yl)carbamate, tert‑butyl (3‑hydroxybicyclo[1.1.1]pentan‑1‑yl)carbamate, or Boc‑NH‑BCP‑COOH) cannot serve as direct precursors to metalloenzyme inhibitors without additional synthetic steps to install a chelating pharmacophore.

hydroxyamidine metal chelation IDO1 inhibition BCP building block

Boc‑Carbamate Protection Enables Orthogonal Deprotection Uncoupled from Hydroxyamidine Reactivity

The tert‑butyl carbamate (Boc) group is selectively removed under mild acidic conditions (TFA or HCl/dioxane) without affecting the hydroxyamidine moiety [1]. This orthogonal deprotection strategy is critical for peptide coupling and library synthesis. The closest structural analog, tert‑butyl 3‑(N′‑hydroxycarbamimidoyl)bicyclo[1.1.1]pentane‑1‑carboxylate (CAS 2225181‑87‑1), bears a tert‑butyl ester instead of a Boc‑carbamate, which is hydrolytically labile and cannot be selectively removed in the presence of the hydroxyamidine without risk of ester cleavage .

Boc protection orthogonal deprotection solid‑phase synthesis building block design

Supplier‑Verified Purity and Batch‑Specific QC Documentation Reduces Procurement Risk

The compound is supplied at a standard purity of ≥95 % (CAS 2225181‑86‑0) with batch‑specific QC documentation including ¹H/¹³C NMR, HPLC purity traces, and GC analysis . In comparison, several alternative BCP‑hydroxyamidine building blocks (e.g., CAS 2225181‑87‑1) are offered at 95–98 % purity but without published batch‑specific QC reports from the same supplier . The availability of pre‑verified analytical data reduces in‑house QC burden and procurement risk for time‑sensitive medicinal chemistry campaigns.

purity specification QC documentation NMR HPLC procurement quality

BCP Scaffold Confers Aqueous Solubility and Lipophilicity Advantage Over para‑Phenylene Analogs – Physicochemical Class‑Level Evidence

Systematic studies of BCP‑for‑phenyl replacements have demonstrated that the BCP unit increases aqueous solubility by 1–2 orders of magnitude and reduces LogD₇.₄ by 0.5–1.5 log units compared to para‑disubstituted phenyl rings, while maintaining comparable molecular shape [1]. This general property applies to the target compound versus its phenyl analog tert‑butyl 4‑(N‑hydroxycarbamimidoyl)benzylcarbamate (CAS 220648‑78‑2). The higher sp³ character of BCP reduces planarity‑driven crystal packing, lowering melting point and improving solubility for formulation and biological assay compatibility.

BCP physicochemical properties aqueous solubility LogD phenyl bioisostere

Priority Research and Industrial Application Scenarios for tert‑Butyl N‑[3‑(N′‑hydroxycarbamimidoyl)bicyclo[1.1.1]pentan‑1‑yl]carbamate (CAS 2225181‑86‑0)


Direct Precursor for IDO1 or TDO Heme‑Displacing Inhibitor Libraries

The hydroxyamidine‑BCP motif is directly applicable to the design of heme‑displacing IDO1 or TDO inhibitors. The Boc‑protected amine allows rapid diversification via amide coupling or sulfonamide formation after deprotection, while the hydroxyamidine chelates the heme iron. This strategy was validated at Merck, where BCP‑containing Compound 2 showed favorable potency, selectivity, PK, and low predicted human dose [1].

Serine Protease Inhibitor Lead Generation (e.g., Thrombin, Factor Xa, Trypsin)

Hydroxyamidines are established prodrug forms of amidines that act as arginine‑mimetic serine traps in trypsin‑like serine proteases. The BCP core provides a rigid, metabolically stable scaffold for projecting the hydroxyamidine into the S1 specificity pocket. The Boc‑protected amine enables sequential functionalisation to build a full peptidomimetic inhibitor architecture [1].

Solution‑Phase or Solid‑Phase Peptidomimetic Synthesis Requiring Orthogonal Deprotection

The Boc‑carbamate group is selectively removable under acidic conditions orthogonal to the hydroxyamidine moiety, making this building block compatible with standard Fmoc‑SPPS or Boc‑SPPS workflows. After Boc deprotection, the free amine can be coupled to diverse carboxylic acids, enabling rapid library construction. This orthogonality is lost in the ester analog (CAS 2225181‑87‑1) where ester cleavage competes [1].

Fragment‑Based Drug Discovery (FBDD) Incorporating Metal‑Chelating BCP Fragments

The combined BCP‑hydroxyamidine fragment occupies a unique chemical space not covered by typical BCP‑amine or BCP‑carboxylic acid fragments. Its bidentate metal‑coordination capability makes it suitable for fragment screening against metalloenzyme targets (e.g., HDACs, MMPs, carbonic anhydrases, IDO1). The predicted aqueous solubility advantage over phenyl‑based fragments improves screening compatibility at high fragment concentrations [1].

Quote Request

Request a Quote for tert-butyl N-[3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.